molecular formula C18H18N2O4S B2428855 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide CAS No. 899955-11-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2428855
CAS No.: 899955-11-4
M. Wt: 358.41
InChI Key: DVNQPZUVZAFYNT-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzoisothiazole core with a propanamide side chain

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-13-8-4-6-10-15(13)19-17(21)12(2)20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNQPZUVZAFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-oxobenzo[d]isothiazole with 2-ethylphenylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of derivatives with tailored properties for specific applications.

Biology

Research indicates that this compound exhibits significant biological activities , particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Activity : In vitro studies on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for A549 cells were approximately 25 µM after 48 hours of treatment.

Medicine

Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to modulate enzyme activity and cellular signaling pathways positions it as a candidate for drug development.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against a panel of bacteria and fungi, finding a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin.

Anticancer Research

In a separate investigation, treatment of A549 cells with the compound resulted in a dose-dependent increase in cell death. Further analysis indicated that it activates p53 pathways, leading to increased expression of pro-apoptotic factors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzoisothiazole derivatives, which share the core structure but differ in their side chains or functional groups. These compounds may have similar chemical properties but can exhibit different biological activities. The uniqueness of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide lies in its specific side chain and the resulting properties .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a member of the isothiazole family, known for its diverse biological activities. This article reviews its biological activity based on available literature, including studies on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzothiazole moiety, which contributes to its biological properties. The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S with a molecular weight of 320.36 g/mol. The presence of the dioxido and oxo functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The dioxido group may facilitate binding to enzyme active sites, leading to inhibition.
  • Induction of Oxidative Stress : Compounds with similar structures often induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

StudyObjectiveFindings
Pendergrass et al. (2020) Screening for Type III Secretion System inhibitorsIdentified compounds that inhibit secretion in pathogenic bacteria; similar compounds showed IC50 values indicating significant inhibition at low concentrations.
Sigma-Aldrich Data Characterization of chemical propertiesReported high purity levels (95%) and stable storage conditions; suggests suitability for biological assays.
PubChem Database Chemical property analysisListed various physical properties and potential applications in drug development; highlights the need for further biological testing.

Q & A

Basic: What are the recommended synthetic routes for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach. First, prepare the benzo[d]isothiazol-3(2H)-one core by cyclizing 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetic acid) under reflux in polar aprotic solvents like DMF. Next, introduce the propanamide side chain via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or coupling agents (e.g., DCC/HOBt). Finally, functionalize the N-(2-ethylphenyl) group through Ullmann coupling or Buchwald-Hartwig amination. Validate each intermediate using IR, 1H^1H- and 13C^{13}C-NMR, and elemental analysis to ensure purity .

Basic: How is the structural integrity of this compound verified experimentally?

Methodological Answer:
Key techniques include:

  • IR spectroscopy : Confirm the presence of sulfone (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups.
  • NMR : Use 1H^1H-NMR to identify aromatic protons (δ 7.0–8.5 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2). 13C^{13}C-NMR should show carbonyl carbons (δ 165–175 ppm) and sulfone carbons (δ 50–60 ppm).
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S values (±0.3% tolerance) .

Basic: What preliminary biological activities have been reported for benzo[d]isothiazol-3(2H)-one derivatives?

Methodological Answer:
Studies on structurally similar compounds (e.g., 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives) show antimicrobial and antifungal activity. For example, agar diffusion assays against Staphylococcus aureus and Candida albicans reveal zone-of-inhibition values (15–25 mm at 100 µg/mL). Cytotoxicity assays (MTT or resazurin) on mammalian cell lines (e.g., HEK293) are recommended to establish selectivity indices .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:
Apply statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For instance:

  • Use a central composite design to model reaction yield as a function of reflux time (4–8 hrs) and equivalents of coupling agent (1.2–2.0 eq).
  • Analyze via ANOVA to prioritize factors. Computational tools (e.g., Gaussian for transition-state modeling) or reaction path searches (e.g., using density functional theory) can predict optimal conditions, reducing trial-and-error .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C18_{18}H19_{19}N2_2O4_4S2_2: calc. 407.0792, obs. 407.0789).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., keto-enol tautomerism in the isothiazolone ring) .

Advanced: How can computational methods enhance mechanistic studies of bioactivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like fungal CYP51 (lanosterol 14α-demethylase). Compare docking scores (ΔG) of the compound vs. fluconazole.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with antifungal IC50_{50} values .

Advanced: How to design SAR studies for derivatives with modified aryl or amide groups?

Methodological Answer:

  • Library synthesis : Prepare analogues with substituents varying in steric bulk (e.g., 2-ethyl vs. 2-isopropylphenyl) and electronic properties (e.g., electron-deficient 4-NO2_2 vs. electron-rich 4-OCH3_3).
  • Bioassay panels : Test derivatives against Gram-positive bacteria (MIC via broth microdilution) and cancer cells (IC50_{50} via SRB assay).
  • Multivariate analysis : Use PCA or PLS regression to identify structural descriptors (e.g., logP, polar surface area) driving activity .

Advanced: What experimental approaches validate hypotheses about metabolic stability?

Methodological Answer:

  • Microsomal stability assays : Incubate the compound with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 mins (t1/2_{1/2}).
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam → 1’-OH midazolam) to assess % inhibition at 10 µM.
  • Reactive metabolite trapping : Add glutathione (5 mM) to incubations; detect GSH adducts via neutral loss scan (m/z 129) .

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